(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride

Description

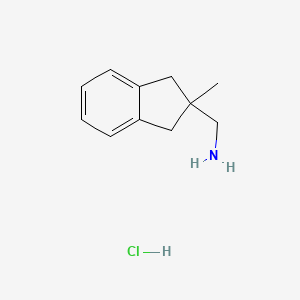

(2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride (CAS: 129766-97-8) is a bicyclic amine derivative with a molecular formula of C11H16ClN and a molecular weight of 197.704 g/mol . Its structure comprises a 2,3-dihydro-1H-indene core substituted with a methyl group at the 2-position and a methanamine group, which is protonated as a hydrochloride salt. The compound’s SMILES notation is Cl.CC1(CN)Cc2ccccc2C1, and its InChIKey is JOLKQWPKJFRPOU-UHFFFAOYSA-N .

This compound is described as a structural analog of amphetamine, sharing a bicyclic framework that may influence its interactions with central nervous system (CNS) targets . It is primarily used in research settings, with a purity of 98.19%, and is stored at -20°C to maintain stability .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-methyl-1,3-dihydroinden-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5H,6-8,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIMTGPZXFBRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reduction of corresponding ketones or aldehydes. One common method involves the reduction of 2-methyl-2,3-dihydro-1H-inden-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides or alkyl groups can be used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes or ketones

Reduction: Amines or alcohols

Substitution: Substituted derivatives of the original compound

Scientific Research Applications

(2-Methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride: has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.

Medicine: Investigated for its potential therapeutic properties, such as its use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Significance and Gaps

- The target compound’s structural uniqueness positions it as a candidate for exploring novel CNS modulators. However, comparative data on receptor affinity, toxicity, and metabolic stability are lacking.

- Synthetic challenges : Lower yields (~45%) in related compounds highlight the need for optimized protocols.

Q & A

Q. What are the optimal synthetic routes for (2-methyl-2,3-dihydro-1H-inden-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized from indene derivatives via catalytic hydrogenation or reductive amination. Palladium on carbon (Pd/C) under controlled hydrogen pressure (3–5 atm) and temperatures (60–80°C) is commonly used. Yield optimization requires precise control of solvent polarity (e.g., ethanol or methanol) and reaction time (12–24 hrs). Impurities often arise from incomplete reduction or side reactions; purification via recrystallization or HPLC is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

X-ray crystallography (using SHELX programs for refinement) and NMR spectroscopy are critical. Key spectral markers include:

Q. What are the stability profiles of this compound under standard laboratory conditions?

The hydrochloride salt is hygroscopic and should be stored in anhydrous environments (<25°C, desiccated). Stability studies show degradation occurs at >40°C or in acidic media (pH <3), forming indene byproducts. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to evaluate its potential pharmacological activity, given structural similarities to CNS-active compounds?

In vitro assays targeting neurotransmitter receptors (e.g., dopamine, serotonin) are prioritized. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-spiperidone for dopamine D₂ receptors). Dose-response curves (1 nM–100 µM) and metabolite profiling (via LC-MS) are essential to distinguish parent compound effects from active metabolites .

Q. What computational methods are suitable for predicting metabolic pathways or binding affinities?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with targets like monoamine transporters. For metabolism, employ in silico tools (e.g., SwissADME) to predict cytochrome P450-mediated transformations. Validate with hepatic microsome assays .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Contradictions often stem from assay variability (e.g., cell line specificity, concentration ranges). Reproducibility requires:

Q. What advanced techniques are recommended for studying its crystal structure and polymorphism?

High-resolution XRD (λ = 0.7107 Å, Mo-Kα radiation) coupled with thermal analysis (DSC/TGA) identifies polymorphs. SHELXL refinement can resolve disorder in the dihydroindene ring. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., NH⋯Cl hydrogen bonds) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.